Daunomycinone-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

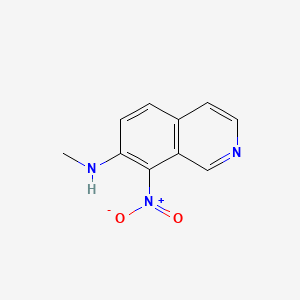

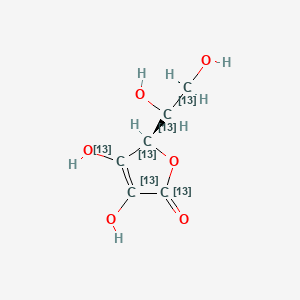

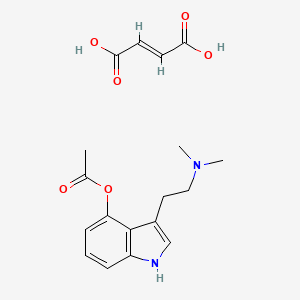

Daunomycinone-d3 is a synthetic analog of the natural product daunomycin, which is a type of anthracycline antibiotic. It is a highly potent and selective inhibitor of DNA topoisomerase II, which is a key enzyme involved in the replication, transcription, and repair of DNA. Daunomycinone-d3 has been widely used in scientific research for its ability to inhibit the activity of DNA topoisomerase II, making it an invaluable tool for studying the effects of this enzyme in various biological processes.

Aplicaciones Científicas De Investigación

Daunomycinone-d3 has been widely used in scientific research to study the effects of DNA topoisomerase II inhibition. It has been used to study the effects of topoisomerase II inhibition on DNA replication, transcription, and repair, as well as the effects of topoisomerase II inhibitors on cancer cell death. In addition, daunomycinone-d3 has been used to study the effects of topoisomerase II inhibitors on the regulation of gene expression, as well as the effects of topoisomerase II inhibitors on apoptosis and autophagy.

Mecanismo De Acción

Daunomycinone-d3 inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from unwinding DNA. This prevents the enzyme from being able to replicate, transcribe, or repair DNA, thus inhibiting the activity of the enzyme.

Biochemical and Physiological Effects

Daunomycinone-d3 has been shown to inhibit the activity of DNA topoisomerase II in a variety of biochemical and physiological systems. In vitro studies have demonstrated that daunomycinone-d3 can inhibit the activity of topoisomerase II in human cell lines, as well as in animal models. In addition, daunomycinone-d3 has been shown to inhibit the growth of tumor cells in animal models, suggesting that it may have potential as an anti-cancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using daunomycinone-d3 in laboratory experiments is its ability to selectively inhibit the activity of DNA topoisomerase II. This allows researchers to study the effects of topoisomerase II inhibition on various biological processes. However, daunomycinone-d3 is not without its limitations. It is not a highly potent inhibitor of topoisomerase II, and it can be toxic to certain cell types at higher concentrations.

Direcciones Futuras

1. Further research into the effects of daunomycinone-d3 on various cancer cell lines, as well as its potential as an anti-cancer agent.

2. Investigation of the effects of daunomycinone-d3 on gene expression and its potential as a tool for gene regulation.

3. Further research into the effects of daunomycinone-d3 on apoptosis and autophagy.

4. Investigation of the effects of daunomycinone-d3 on other enzymes involved in DNA replication, transcription, and repair.

5. Exploration of the potential applications of daunomycinone-d3 in gene therapy.

6. Exploration of the potential applications of daunomycinone-d3 in drug development.

7. Investigation of the potential of daunomycinone-d3 as an immunosuppressant.

8. Exploration of the potential applications of daunomycinone-d3 in the treatment of infectious diseases.

9. Investigation of the potential of daunomycinone-d3 as an anti-inflammatory agent.

10. Exploration of the potential of daunomycinone-d3 as a tool for studying the effects of topoisomerase II inhibition on various biological processes.

Métodos De Síntesis

Daunomycinone-d3 is synthesized through a multi-step process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-hydroxy-3-methoxyaniline in the presence of a base to form the intermediate 4-hydroxy-3-methoxy-2-methylbenzimidazole. This intermediate is then reacted with dimethyl sulfate and hydrochloric acid to form the final product, daunomycinone-d3.

Propiedades

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-QRKUCEJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daunomycinone-d3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)